2-(Pyridin-3-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyridin-3-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a piperidine ring, a pyridine ring, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the piperidine intermediate.
Attachment of the Sulfanylmethyl Group: The sulfanylmethyl group is attached via a thiolation reaction, where a thiol reacts with a suitable electrophile.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives with modified functional groups
Substitution: Substituted pyridine derivatives
Scientific Research Applications
2-(Pyridin-3-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Biological Studies: Researchers investigate its biological activity, including its effects on cellular pathways and potential therapeutic benefits.
Industrial Applications: The compound’s unique properties make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-3-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid methyl ester
- 2-(Pyridin-3-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid ethyl ester
- 2-(Pyridin-3-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid isopropyl ester
Uniqueness
2-(Pyridin-3-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its tert-butyl ester group, which provides steric hindrance and influences the compound’s reactivity and stability
Properties
Molecular Formula |
C17H26N2O2S |
---|---|
Molecular Weight |
322.5 g/mol |
IUPAC Name |
tert-butyl 2-(pyridin-3-ylmethylsulfanylmethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O2S/c1-17(2,3)21-16(20)19-10-5-4-8-15(19)13-22-12-14-7-6-9-18-11-14/h6-7,9,11,15H,4-5,8,10,12-13H2,1-3H3 |
InChI Key |
DJTRXJCSJACJTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CSCC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.